molecular formula C13H13NO2S B3487678 2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide

2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide

Cat. No.: B3487678
M. Wt: 247.31 g/mol
InChI Key: MOLYUUQPKIPDRW-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide is an organic compound belonging to the class of furan derivatives It is characterized by a furan ring substituted with a methyl group at the second position and a carboxamide group at the third position, which is further substituted with a 2-(methylthio)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-methylfuran.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine, such as 2-(methylthio)aniline, under suitable conditions.

    Substitution Reactions: The methylthio group can be introduced through nucleophilic substitution reactions involving appropriate thiol reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used to study various biological processes and pathways, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(methylthio)furan: This compound is similar in structure but lacks the carboxamide group.

    2-Methyl-N-phenylfuran-3-carboxamide: This compound is similar but lacks the methylthio group.

Uniqueness

2-Methyl-N-(2-(methylthio)phenyl)furan-3-carboxamide is unique due to the presence of both the methylthio and carboxamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-methyl-N-(2-methylsulfanylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-9-10(7-8-16-9)13(15)14-11-5-3-4-6-12(11)17-2/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLYUUQPKIPDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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